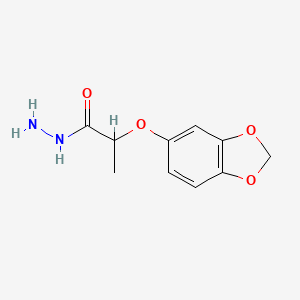

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

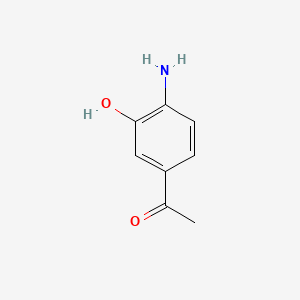

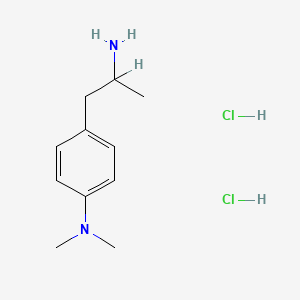

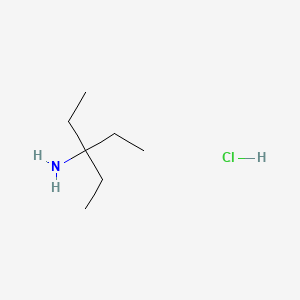

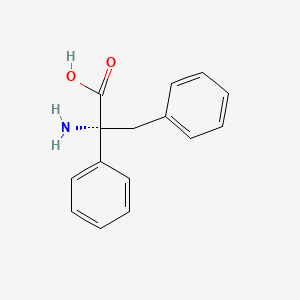

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide is a chemical compound that is part of a broader class of molecules that include a benzodioxole moiety. This structural feature is significant in medicinal chemistry due to its presence in a variety of biologically active compounds. The compound of interest is structurally related to several derivatives that have been synthesized and evaluated for their potential pharmacological activities, such as antitumor, anticonvulsant, and anti-inflammatory effects .

Synthesis Analysis

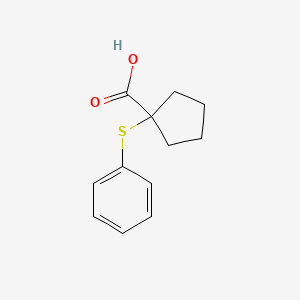

The synthesis of related compounds often involves the formation of acetylhydrazone derivatives, as seen in the synthesis of antitumor agents containing 2-(phenylthiomethyl)-1H-benzo[d]-imidazole moieties . Similarly, the synthesis of novel benzo[1,3]dioxol-5-yloxy-N'-substituted benzylideneacetohydrazide derivatives has been reported, which could provide insights into the synthetic routes that might be applicable to this compound .

Molecular Structure Analysis

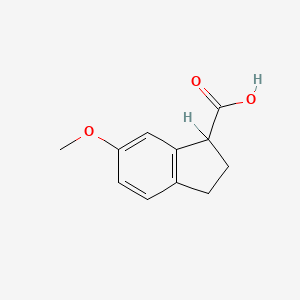

The molecular structure of compounds closely related to this compound has been determined using X-ray diffraction and supported by DFT calculations. For instance, the crystal structure of a compound with a similar benzodioxole moiety has been elucidated, revealing a planar benzofuran and benzodioxole ring system with significant hydrogen bonding contributing to the supramolecular architecture .

Chemical Reactions Analysis

The reactivity of the benzodioxole moiety can be inferred from studies on similar compounds. For example, organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one have been prepared and reacted with alkynyltrimethylsilanes to afford various products, indicating the potential reactivity of the benzodioxole ring system under different conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not directly reported, related compounds have been characterized by their spectroscopic data, including IR, NMR, and mass spectroscopy. These techniques provide valuable information about the functional groups present and the overall molecular structure . Additionally, the crystallographic data of similar compounds can give insights into the density, molecular geometry, and intermolecular interactions that may be expected for this compound .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has shown that derivatives of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide exhibit antibacterial properties. For instance, Siddiqa et al. (2014) synthesized various sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide and found moderate antibacterial activity against strains like S. typhi, E. coli, P. aeroginosa, B. subtilis, and S. aureus (Siddiqa et al., 2014).

Anticonvulsant Potential

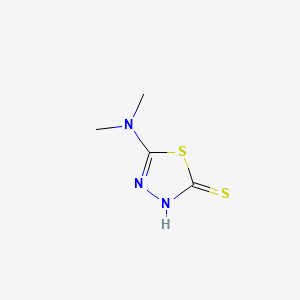

The compound has been explored for its anticonvulsant potential. Kumar and Tripathi (2012) synthesized derivatives of 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides, showing good activity in the 6 Hz psychomotor seizure test in mice, suggesting its potential in anticonvulsant therapy (Kumar & Tripathi, 2012).

Anticancer Evaluation

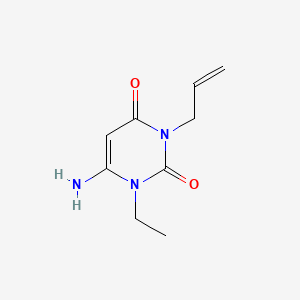

Derivatives of this compound have been investigated for their anticancer properties. Salahuddin et al. (2014) conducted in vitro anticancer evaluations on various cell lines and found some compounds to be active against breast cancer cell lines (Salahuddin et al., 2014).

DNA Binding and Antibacterial Agents

Gupta et al. (2016) synthesized eco-friendly derivatives of 2-phenyl 1,3-benzodioxole and evaluated their anticancer, antibacterial, and DNA binding potential. Their studies identified compounds with greater potency than standard reference compounds (Gupta et al., 2016).

Photochemistry and Polymerization

In the field of photochemistry, Kumbaraci et al. (2012) investigated a 1,3-benzodioxole derivative in the context of free radical polymerization, demonstrating its utility as a photoinitiator (Kumbaraci et al., 2012).

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6(10(13)12-11)16-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBAAXZFAYBIAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397122 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588679-99-6 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.